molecular formula C18H13ClO3 B14394431 5-(Benzyloxy)-8-chloro-2-methylnaphthalene-1,4-dione CAS No. 89475-08-1

5-(Benzyloxy)-8-chloro-2-methylnaphthalene-1,4-dione

Cat. No.: B14394431
CAS No.: 89475-08-1
M. Wt: 312.7 g/mol
InChI Key: DVEOMXMGBGREEN-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-8-chloro-2-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzyloxy group at the 5-position, a chlorine atom at the 8-position, and a methyl group at the 2-position of the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-8-chloro-2-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylnaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 8-position. Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The industrial synthesis may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-8-chloro-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the naphthalene ring.

Properties

CAS No.

89475-08-1

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

8-chloro-2-methyl-5-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H13ClO3/c1-11-9-14(20)17-15(8-7-13(19)16(17)18(11)21)22-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

DVEOMXMGBGREEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2C1=O)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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